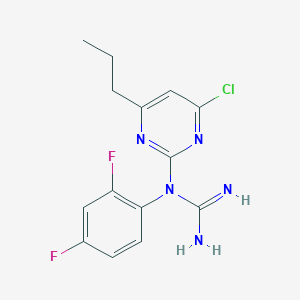
N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and propyl groups, and a difluorophenyl group attached to the guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Substitution Reactions: Chlorine and propyl groups are introduced to the pyrimidine ring through electrophilic substitution reactions.
Guanidine Formation: The guanidine moiety is formed by reacting the substituted pyrimidine with a guanidine derivative, such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
作用機序
The mechanism of action of N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
類似化合物との比較
Similar Compounds
- N-(4-Chloro-6-methylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine
- N-(4-Chloro-6-ethylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine
Uniqueness
N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine may exhibit unique properties compared to similar compounds due to the specific substitution pattern on the pyrimidine ring and the presence of the difluorophenyl group
特性
分子式 |
C14H14ClF2N5 |
|---|---|
分子量 |
325.74 g/mol |
IUPAC名 |
1-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine |
InChI |
InChI=1S/C14H14ClF2N5/c1-2-3-9-7-12(15)21-14(20-9)22(13(18)19)11-5-4-8(16)6-10(11)17/h4-7H,2-3H2,1H3,(H3,18,19) |
InChIキー |
AZRULMAKDMJBCR-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=NC(=N1)N(C2=C(C=C(C=C2)F)F)C(=N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



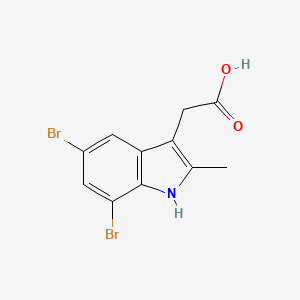
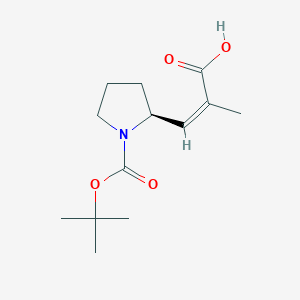

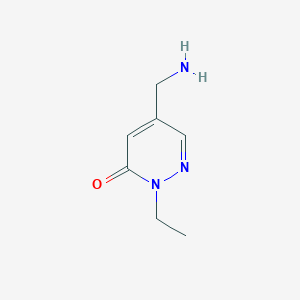
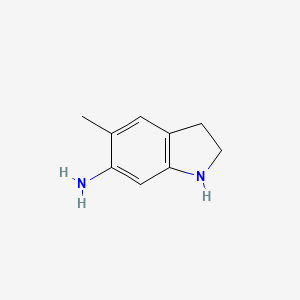
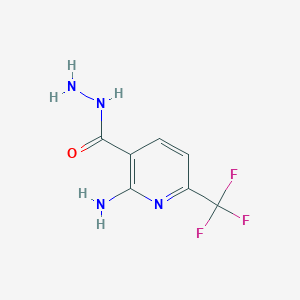
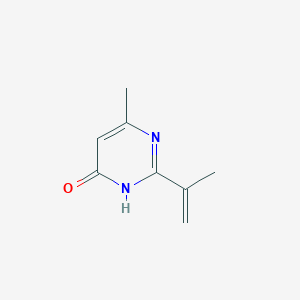


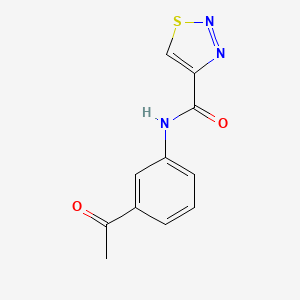

![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(methylthio)-](/img/structure/B13109701.png)
![5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)
